molecular formula C7H16N2O B12095869 N-(3-aminopropyl)-2-methylpropanamide

N-(3-aminopropyl)-2-methylpropanamide

Cat. No.: B12095869
M. Wt: 144.21 g/mol
InChI Key: GZHDSRBTCOHPIG-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-methylpropanamide is an organic compound that features an amide group attached to a 2-methylpropanamide backbone with a 3-aminopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminopropyl)-2-methylpropanamide can be synthesized through a multi-step process. One common method involves the reaction of 2-methylpropanoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenated compounds or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-aminopropyl)-2-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and as a functionalizing agent for surface modification.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-2-methylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    N-(3-aminopropyl)triethoxysilane: Used for surface functionalization and as a coupling agent.

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Utilized in the modification of surfaces and as a crosslinking agent.

Uniqueness

N-(3-aminopropyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its combination of an amide and an amine group allows for versatile applications in various fields.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(3-aminopropyl)-2-methylpropanamide

InChI

InChI=1S/C7H16N2O/c1-6(2)7(10)9-5-3-4-8/h6H,3-5,8H2,1-2H3,(H,9,10)

InChI Key

GZHDSRBTCOHPIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCCN

Origin of Product

United States

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